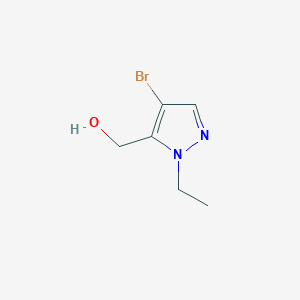

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol

Description

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a bromine atom at the 4-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) substituent at the 5-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

(4-bromo-2-ethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZGAZNGUGHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-ethyl-1H-pyrazole followed by the introduction of a methanol group. One common method includes the reaction of 1-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-ethyl-1H-pyrazole. This intermediate is then treated with formaldehyde and a reducing agent to introduce the methanol group, resulting in the formation of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol .

Industrial Production Methods

Industrial production of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-bromo-1-ethyl-1H-pyrazole-5-carboxaldehyde or 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-hydro-1-ethyl-1H-pyrazol-5-yl)methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring can participate in various binding interactions with enzymes and receptors, potentially inhibiting their activity. The methanol group can also play a role in the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Ethyl vs. Methyl Substituents

- (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (): Molecular Formula: C5H7BrN2O Key Differences: The methyl group at the 1-position reduces steric hindrance compared to the ethyl group in the target compound. This may enhance solubility but reduce metabolic stability. Synthesis Yield: 94% via reduction of an ester precursor using DIBAL-H ().

Bromo vs. Chloro Halogens

- (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (): Molecular Formula: C6H9ClN2O Key Differences: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric and electronic effects, altering reactivity in substitution reactions.

Functional Group Variations

Methanol vs. Methanamine

Ethanol vs. Methanol

- 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (): Molecular Formula: C5H6BrN3O3 Key Differences: The nitro group (-NO2) introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring and influence redox properties.

Heterocyclic Core Modifications

Steric and Electronic Effects of Additional Substituents

- (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol (): Molecular Formula: C10H8Br2N2O Key Differences: The 3-bromophenyl group increases molecular weight (331.99 g/mol) and steric bulk, which may hinder diffusion across biological membranes but enhance π-π stacking in protein binding sites.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name: (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol

- CAS Number: 1310379-45-3

- Molecular Formula: C6H9BrN2O

- Molecular Weight: 205.06 g/mol

- Structure: The compound features a pyrazole ring with a bromine atom and an ethyl group, contributing to its unique reactivity and biological profile.

The biological activity of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol can be attributed to its interaction with various molecular targets within cells. The mechanisms include:

- Inhibition of Enzymatic Activity: The compound may bind to enzymes involved in critical metabolic pathways, altering their function.

- Disruption of Protein Function: It can affect the conformation or activity of proteins essential for cellular processes.

- Induction of Apoptosis: There is potential for triggering programmed cell death in cancer cells through various signaling pathways.

Antibacterial Activity

Research indicates that pyrazole derivatives often exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC)

While specific MIC values for (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol are not yet established, related pyrazole compounds have demonstrated promising antibacterial activity:

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole derivative A | Staphylococcus aureus | 32 | |

| Pyrazole derivative B | E. coli | 16 |

Anticancer Activity

The anticancer potential of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol has been explored, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Cytotoxicity Data

The following table summarizes some findings related to the cytotoxic effects of pyrazole derivatives:

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of pyrazole derivatives:

- Antibacterial Evaluation: A study on related pyrazole carboxamide derivatives demonstrated significant antibacterial effects against resistant strains, suggesting similar potential for (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol .

- Cytotoxicity Screening: Various pyrazole derivatives were screened against multiple cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics .

- Structural Studies: Investigations into the crystal structure of pyrazole derivatives have provided insights into their interactions at the molecular level, aiding in the design of more potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.